

# Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening

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## Compound of Interest

Compound Name: Cyclopropyl-P-nitrophenyl ketone

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## Abstract

Cyclopropyl p-nitrophenyl ketone is a prominent example of a donor-acceptor (D-A) cyclopropane, a class of molecules that has garnered significant attention in organic synthesis due to their unique reactivity. The inherent ring strain of the cyclopropane ring, coupled with the electronic push-pull nature of the donor (cyclopropyl) and the strongly electron-withdrawing p-nitrophenyl ketone acceptor group, renders the molecule susceptible to a variety of ring-opening reactions. This process provides a versatile platform for the construction of complex molecular architectures, making it a valuable tool in medicinal chemistry and drug development. These application notes provide a detailed overview of the reaction mechanisms, quantitative data from related systems, and experimental protocols for the ring-opening of cyclopropyl p-nitrophenyl ketone.

## Introduction

The ring-opening of cyclopropyl p-nitrophenyl ketone can be initiated through several distinct mechanisms, primarily categorized as acid-catalyzed, base-catalyzed (nucleophilic), and photochemical pathways. The p-nitrophenyl group plays a crucial role in activating the cyclopropane ring by lowering the energy of the LUMO, thus facilitating nucleophilic attack or single-electron transfer.<sup>[1]</sup> Understanding the nuances of each mechanistic pathway is

essential for controlling the regioselectivity and stereoselectivity of the ring-opening process and for designing novel synthetic strategies.

## Reaction Mechanisms

The ring-opening of cyclopropyl p-nitrophenyl ketone can proceed through different pathways depending on the reaction conditions. The most common mechanisms are acid-catalyzed, nucleophilic (base-catalyzed), and photochemical ring-opening.

### Acid-Catalyzed Ring Opening

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the p-nitrophenyl ketone is protonated or coordinated to the Lewis acid.<sup>[1][2]</sup> This activation enhances the electrophilicity of the cyclopropane ring, making it susceptible to nucleophilic attack. The ring-opening can proceed through two main pathways:

- **SN2-like Pathway:** A nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to a concerted ring-opening. This pathway is favored with soft nucleophiles.
- **Carbocationic Pathway:** The C-C bond of the cyclopropane ring cleaves to form a stabilized carbocation intermediate. The strong electron-withdrawing nature of the p-nitrophenyl ketone group directs the positive charge to the benzylic position. This carbocation is then trapped by a nucleophile. This pathway is more likely with hard nucleophiles and under strongly acidic conditions.

### Nucleophilic Ring Opening

Strong nucleophiles can directly attack the cyclopropane ring, even in the absence of an acid catalyst, although the reaction is generally slower. The reaction proceeds via an SN2-like mechanism where the nucleophile attacks one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate that is stabilized by the p-nitrophenyl ketone. Subsequent protonation yields the final ring-opened product. Kinetic studies on related electrophilic cyclopropanes with thiophenolates have provided a framework for understanding these nucleophilic ring-opening reactions.<sup>[3]</sup>

### Photochemical Ring Opening

Upon photoexcitation, aryl cyclopropyl ketones can undergo ring-opening through a radical mechanism.[4][5] The excited state of the ketone can lead to the formation of a diradical intermediate by cleavage of one of the cyclopropane C-C bonds. This diradical can then undergo further reactions, such as hydrogen abstraction or reaction with a trapping agent, to yield the final product. Alternatively, under photoredox catalysis, single-electron transfer to the Lewis acid-activated ketone can generate a radical anion, which subsequently undergoes ring-opening.[6]

## Quantitative Data

Due to the limited availability of specific quantitative data for the ring-opening of cyclopropyl p-nitrophenyl ketone, the following tables summarize representative yields from studies on closely related donor-acceptor cyclopropanes with ketone acceptor groups and electron-deficient aryl substituents.[7][8] These data provide valuable insights into the expected reactivity and efficiency of similar transformations.

Table 1: Brønsted Acid-Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes with Various Nucleophiles[7]

Entry	Cyclopropane Substrate (Acceptor Group)	Nucleophile	Product Yield (%)
1	Phenyl Ketone	1,3,5-Trimethoxybenzene	95
2	Phenyl Ketone	Indole	88
3	Phenyl Ketone	Methanol	75
4	4-Chlorophenyl Ketone	1,3,5-Trimethoxybenzene	92
5	4-Chlorophenyl Ketone	Indole	85
6	4-Bromophenyl Ketone	Methanol	72

Reactions were typically carried out at room temperature in hexafluoroisopropanol (HFIP) with a catalytic amount of a Brønsted acid.

Table 2: Lewis Acid-Catalyzed Asymmetric Ring Opening of Aryl Cyclopropyl Ketones with  $\beta$ -Naphthols[8]

Entry	Aryl Group of Cyclopropyl Ketone	Yield (%)	Enantiomeric Excess (%)
1	Phenyl	98	95
2	4-Methoxyphenyl	99	96
3	4-Chlorophenyl	97	94
4	4-Bromophenyl	96	93
5	2-Naphthyl	95	92

Reactions were catalyzed by a chiral N,N'-dioxide-scandium(III) complex.

## Experimental Protocols

The following are detailed methodologies for the synthesis of a related donor-acceptor cyclopropane and a general protocol for its nucleophilic ring-opening, which can be adapted for cyclopropyl p-nitrophenyl ketone.

### Protocol 1: Synthesis of (2-(5-Nitro-2-hydroxyphenyl)cyclopropyl)(phenyl)methanone[9]

This protocol describes the Corey-Chaykovsky cyclopropanation of a chalcone derivative. A similar chalcone precursor with a p-nitrophenyl group can be used to synthesize the target compound.

Materials:

- (E)-3-(5-nitro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (1 mmol)

- Trimethylsulfoxonium iodide (1.1 mmol)
- Sodium hydride (60% dispersion in mineral oil, 3 mmol)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.1 mmol).
- Add a 1:1 mixture of anhydrous THF and anhydrous DMSO (10 mL).
- Cool the mixture to 0 °C in an ice bath.
- Carefully add sodium hydride (3 mmol) in small portions.
- Stir the mixture at 0 °C for 30-40 minutes, or until the evolution of hydrogen gas ceases.
- Add the chalcone derivative (1 mmol) to the reaction mixture in portions.
- Continue stirring at 0 °C for 1-2 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of cold saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with EtOAc (3 x 15 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

## Protocol 2: General Procedure for Brønsted Acid-Catalyzed Nucleophilic Ring Opening[7]

This protocol can be adapted for the ring-opening of cyclopropyl p-nitrophenyl ketone with various nucleophiles.

Materials:

- Cyclopropyl p-nitrophenyl ketone (0.1 mmol)
- Nucleophile (0.12 mmol)
- Hexafluoroisopropanol (HFIP, 1.0 mL)
- Triflic acid ( $\text{TfOH}$ , 1 mol%)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

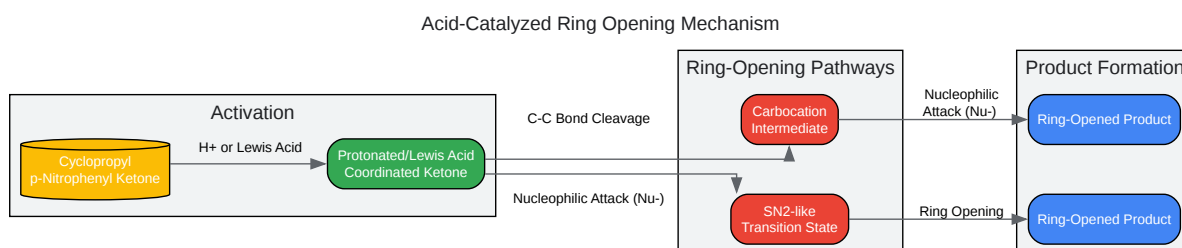
Procedure:

- To a vial, add cyclopropyl p-nitrophenyl ketone (0.1 mmol) and the desired nucleophile (0.12 mmol).
- Dissolve the solids in HFIP (1.0 mL).
- Add triflic acid (1 mol%) to the solution.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.

- Upon completion, quench the reaction with saturated aqueous  $\text{NaHCO}_3$  solution.
- Extract the aqueous layer with DCM (3 x 5 mL).
- Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the ring-opened product.

## Visualizations

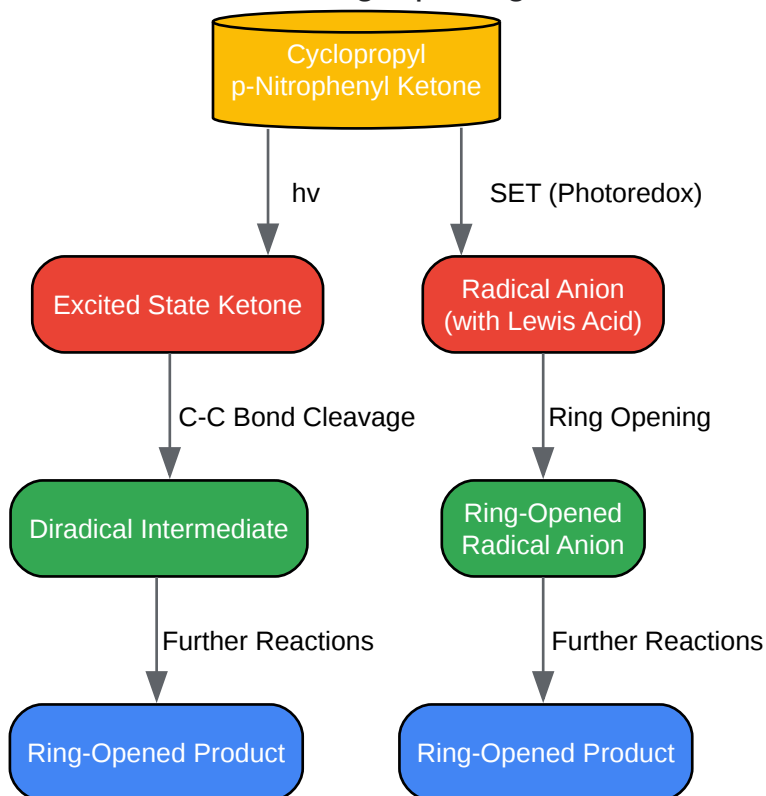
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow.



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Caption: Acid-catalyzed ring opening mechanism.

## Photochemical Ring Opening Mechanism

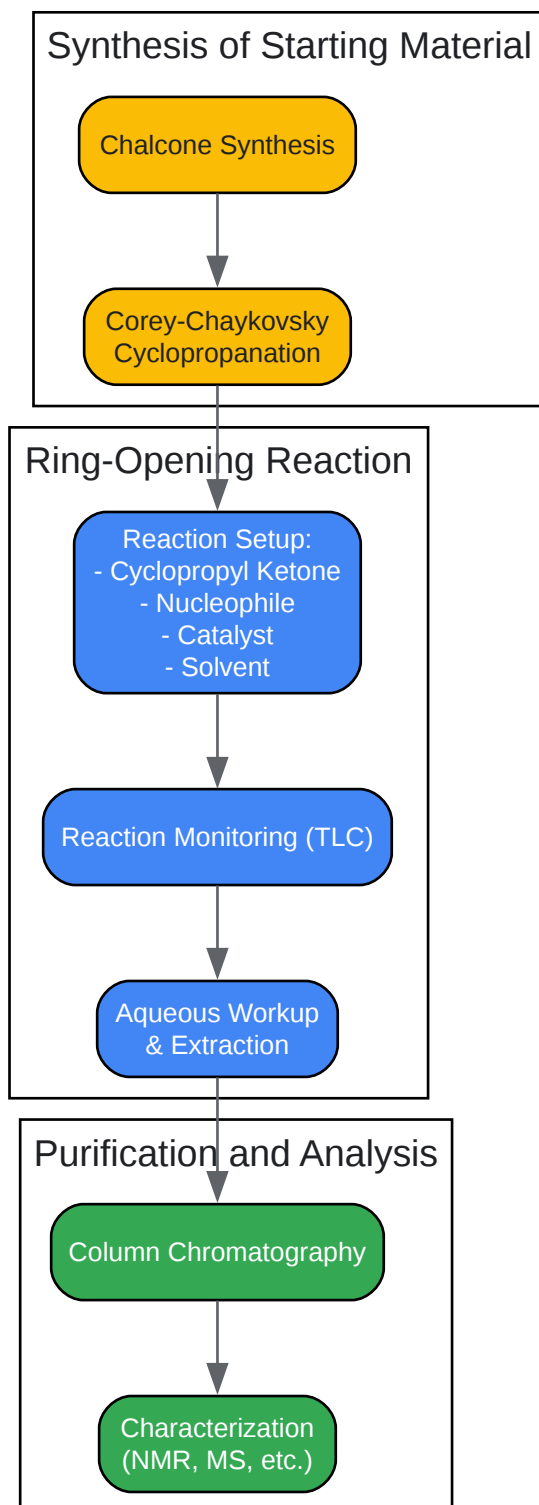


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Caption: Photochemical ring opening mechanisms.



## General Experimental Workflow



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Caption: General experimental workflow.

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